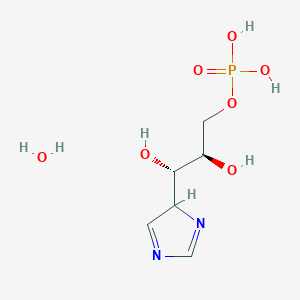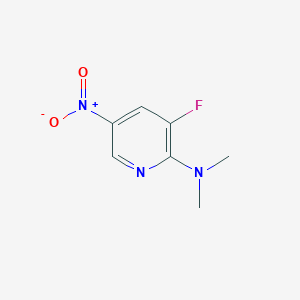
3-fluoro-N,N-dimethyl-5-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N,N-dimethyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C7H8FN3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine, nitro, and dimethylamine groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N,N-dimethyl-5-nitropyridin-2-amine can be achieved through several methodsThe nitration process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the desired position on the pyridine ring .
. This method provides high yields and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and amination processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. Safety measures are crucial due to the hazardous nature of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-N,N-dimethyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron powder and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Iron powder and hydrochloric acid.
Major Products Formed
Oxidation: Formation of 3-fluoro-N,N-dimethyl-5-aminopyridin-2-amine.
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of 3-fluoro-N,N-dimethyl-5-aminopyridin-2-amine.
Applications De Recherche Scientifique
3-Fluoro-N,N-dimethyl-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-fluoro-N,N-dimethyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets. The dimethylamine group can participate in hydrogen bonding and other interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-3-nitropyridin-2-amine: Similar structure but lacks the fluorine atom.
N,5-Dimethyl-3-nitropyridin-2-amine: Similar structure but with different substitution patterns.
Uniqueness
3-Fluoro-N,N-dimethyl-5-nitropyridin-2-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H8FN3O2 |
|---|---|
Poids moléculaire |
185.16 g/mol |
Nom IUPAC |
3-fluoro-N,N-dimethyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C7H8FN3O2/c1-10(2)7-6(8)3-5(4-9-7)11(12)13/h3-4H,1-2H3 |
Clé InChI |
WOXBNYZMCQGRPJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=N1)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


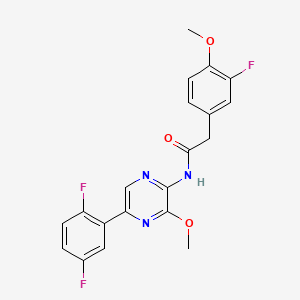
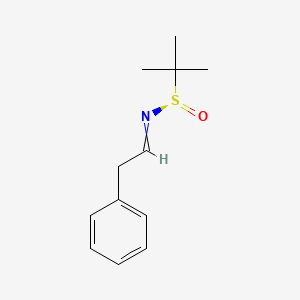
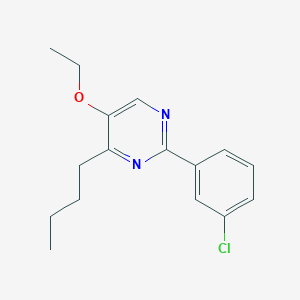
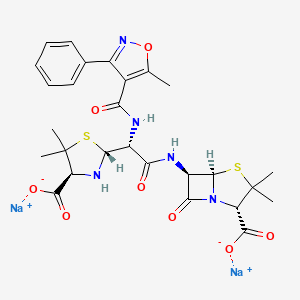
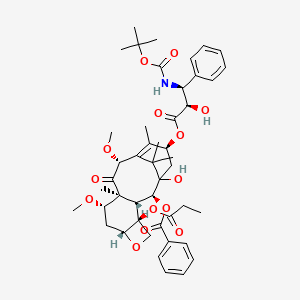
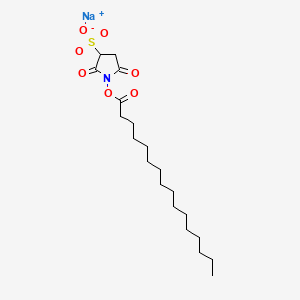



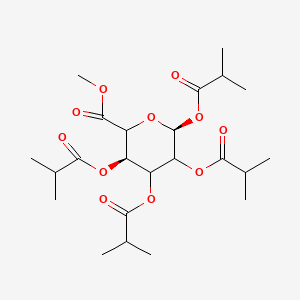
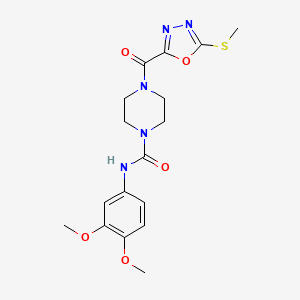
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859772.png)
![6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B13859784.png)
